molecular formula C14H19N5O3 B5042697 1-isobutyl-6-(4-morpholinyl)imidazo[4,5-e][1,3]diazepine-4,8(1H,5H)-dione

1-isobutyl-6-(4-morpholinyl)imidazo[4,5-e][1,3]diazepine-4,8(1H,5H)-dione

Cat. No.: B5042697
M. Wt: 305.33 g/mol
InChI Key: QQHADIDMTILMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-isobutyl-6-(4-morpholinyl)imidazo[4,5-e][1,3]diazepine-4,8(1H,5H)-dione” is a complex organic molecule that contains several functional groups. These include an isobutyl group, a morpholinyl group, and an imidazo[4,5-e][1,3]diazepine-4,8(1H,5H)-dione group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely contain a fused ring system (from the imidazo[4,5-e][1,3]diazepine part of the name), with various substituents attached to this core structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would depend on its observed properties and potential applications. If it shows promising biological activity, it could be further developed and studied as a potential therapeutic agent .

Properties

IUPAC Name

1-(2-methylpropyl)-6-morpholin-4-yl-7H-imidazo[4,5-e][1,3]diazepine-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-9(2)7-19-8-15-10-11(19)13(21)17-14(16-12(10)20)18-3-5-22-6-4-18/h8-9H,3-7H2,1-2H3,(H,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHADIDMTILMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C(=O)NC(=NC2=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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